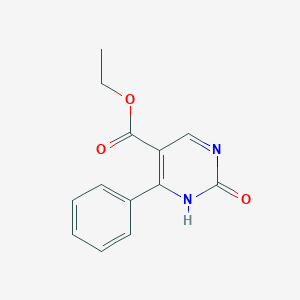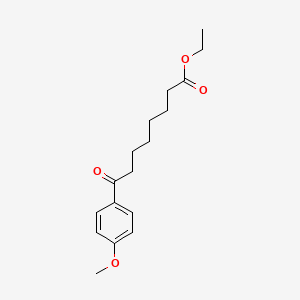
3-Boc-Amino-3-(hydroxymethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Boc-Amino-3-(hydroxymethyl)pyrrolidine is a compound that is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in various studies. For instance, asymmetric synthesis routes have been developed to create diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine, starting from trans-4-hydroxy-L-proline. These routes involve regio- and stereoselective introduction of amino and hydroxyl groups, which are key functional groups in the target molecule . Additionally, enantioselective syntheses of Boc-protected pyrrolidines have been achieved using deprotonation strategies with s-BuLi/(-)-sparteine, indicating the potential for high enantiomeric excess in the synthesis of such compounds . Furthermore, the synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine has been reported using boron trifluoride etherate-assisted ring opening of ethylene oxide, which demonstrates a method for introducing hydroxymethyl groups into the pyrrolidine ring .
Molecular Structure Analysis
Computational studies have been conducted on similar Boc-amino pyridine derivatives to understand their molecular structure. Density functional theory (DFT) methods have been used to calculate vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and to investigate electronic properties such as HOMO-LUMO energies . These studies provide insights into the electronic structure of Boc-amino compounds, which can be extrapolated to understand the structure of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives has been explored in various contexts. For example, aminomethylation reactions have been studied, which are relevant for introducing aminomethyl and hydroxymethyl groups into the pyrrolidine ring . Additionally, the synthesis of complex amino acids from pyrrolidine precursors using radical addition and rearrangement reactions has been reported, indicating the versatility of pyrrolidine derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-amino compounds have been investigated through computational methods. Studies on 3-amino-4-(Boc-amino)pyridine have evaluated its nonlinear optical (NLO) behavior, dipole moment, and first hyperpolarizability, suggesting that such molecules could be good candidates for NLO materials . These properties are important for understanding the behavior of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine in various environments and potential applications in materials science.
Aplicaciones Científicas De Investigación
-
Drug Discovery
- Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- The methods of application or experimental procedures involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- The results or outcomes obtained include the development of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
-
Pharmacotherapy
- Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
- The methods of application or experimental procedures involve the extraction of these alkaloids from various sources and their subsequent use in pharmacological studies .
- The results or outcomes obtained include the identification of several pyrrolidine alkaloids that have shown significant biological activities in various studies .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-10(7-13)4-5-11-6-10/h11,13H,4-7H2,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNAHFQBVPFTPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455066 |
Source


|
| Record name | tert-Butyl [3-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boc-Amino-3-(hydroxymethyl)pyrrolidine | |
CAS RN |
475469-15-9 |
Source


|
| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)-3-pyrrolidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475469-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [3-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














